(2-Chloro-4-nitrophenyl)-(2,4-dimethylphenyl)methanone
Description
(2-Chloro-4-nitrophenyl)-(2,4-dimethylphenyl)methanone is an organic compound with a complex structure that includes both chloro and nitro functional groups attached to a phenyl ring, as well as a dimethylphenyl group
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-5-12(10(2)7-9)15(18)13-6-4-11(17(19)20)8-14(13)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTDRXOUDRLZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)-(2,4-dimethylphenyl)methanone typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2,4-dimethylphenyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-nitrophenyl)-(2,4-dimethylphenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: (2-Amino-4-nitrophenyl)-(2,4-dimethylphenyl)methanone.
Substitution: (2-Chloro-4-nitrophenyl)-(2,4-dimethylphenyl)methanone derivatives with various substituents.
Oxidation: (2-Chloro-4-nitrophenyl)-(2,4-dicarboxyphenyl)methanone.
Scientific Research Applications
(2-Chloro-4-nitrophenyl)-(2,4-dimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-nitrophenyl)-(2,4-dimethylphenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro and chloro groups can participate in redox reactions, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro functional groups but lacks the dimethylphenyl group.
2-Chloro-4-nitroanisole: Similar structure but with a methoxy group instead of the dimethylphenyl group.
2-Chloro-4-nitrophenyl isocyanate: Contains an isocyanate group instead of the methanone group.
Uniqueness
(2-Chloro-4-nitrophenyl)-(2,4-dimethylphenyl)methanone is unique due to the presence of both chloro and nitro groups on the same phenyl ring, combined with a dimethylphenyl group
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